molecular formula C16H22N6 B6444352 N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549047-25-6

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6444352
CAS No.: 2549047-25-6
M. Wt: 298.39 g/mol
InChI Key: PRHRZCRCNCYZFP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with a pyridine derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the precise temperature and pressure conditions required for the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
  • N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
  • N,N-dimethyl-4-{4-[(quinolin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Uniqueness

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. This uniqueness can be leveraged to develop targeted therapies or specialized materials with specific functionalities.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)16-18-7-5-15(19-16)22-10-8-21(9-11-22)13-14-4-3-6-17-12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRZCRCNCYZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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